(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone
Description
(4-Chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone is a synthetic cannabinoid receptor agonist (SCRA) characterized by a naphthalene ring substituted with a chlorine atom at the 4-position and an indole moiety modified with a 5-hydroxypentyl side chain at the N1 position. This structural configuration enhances its binding affinity to cannabinoid receptors (CB1 and CB2) while influencing metabolic stability and pharmacokinetic properties. The hydroxyl group in the pentyl chain likely contributes to increased polarity, affecting its blood-brain barrier penetration and metabolic pathways .
Properties
IUPAC Name |
(4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQEAJNLISWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017849 | |
| Record name | JWH-398 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-69-9 | |
| Record name | JWH-398 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
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4-Chloronaphthalene-1-carbonyl chloride
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1-(5-Hydroxypentyl)indole
Coupling these fragments via Friedel-Crafts acylation or direct nucleophilic substitution forms the methanone bridge.
Synthesis of 4-Chloronaphthalene-1-carbonyl Chloride
4-Chloro-1-naphthoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions to yield the acyl chloride. This intermediate is highly reactive and must be used in situ to avoid hydrolysis.
Reaction Conditions:
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature: 0°C to room temperature (RT)
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Time: 2–4 hours
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Yield: >90% (theoretical)
Preparation of 1-(5-Hydroxypentyl)indole
Indole is alkylated at the N1 position using 5-bromopentanol. To prevent undesired side reactions (e.g., oxidation or self-condensation), the hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether prior to alkylation.
Protection Step:
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TBDMS Protection:
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Reagents: 5-Bromopentanol, TBDMS-Cl, imidazole
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Solvent: DMF
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Temperature: RT
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Time: 12 hours
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Yield: 85–90%
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N-Alkylation of Indole:
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Reagents: TBDMS-protected 5-bromopentanol, NaH (base)
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Solvent: DMF or DMSO
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Temperature: 60–80°C
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Time: 6–8 hours
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Yield: 70–75%
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Deprotection:
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Reagents: Tetrabutylammonium fluoride (TBAF)
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Solvent: THF
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Temperature: RT
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Time: 1 hour
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Yield: >95%
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Coupling via Friedel-Crafts Acylation
The 1-(5-hydroxypentyl)indole undergoes electrophilic aromatic substitution with 4-chloronaphthalene-1-carbonyl chloride in the presence of a Lewis acid catalyst.
Optimized Conditions:
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Catalyst: Anhydrous ZnCl₂ or AlCl₃ (1.2 equiv)
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C → RT (gradual warming)
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Time: 12–24 hours
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Yield: 60–65%
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining yield integrity. For example, the acylation step under microwave conditions (100°C, 30 min) achieves comparable yields (62–68%) to conventional methods.
Direct Alkylation-Acylation Sequence
An alternative approach involves pre-forming the 3-acylindole followed by N-alkylation. However, this route is less favorable due to reduced nucleophilicity of the indole nitrogen after acylation, leading to lower yields (40–50%).
Reaction Optimization and Challenges
Catalytic System Screening
A factorial design study evaluating catalysts (ZnCl₂, AlCl₃, FeCl₃) and solvents (DCM, toluene, acetonitrile) revealed:
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| ZnCl₂ | DCM | 65 | 98 |
| AlCl₃ | Toluene | 58 | 95 |
| FeCl₃ | Acetonitrile | 42 | 88 |
ZnCl₂ in DCM emerged as the optimal combination, balancing yield and purity.
Byproduct Formation and Mitigation
Common byproducts include:
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Diacylated indole : Controlled by limiting acyl chloride equivalents (1.1 equiv).
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Oxidation of hydroxyl group : Minimized using inert atmospheres (N₂/Ar).
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃):
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IR (KBr) :
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ν = 1652 cm⁻¹ (C=O stretch)
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ν = 3350 cm⁻¹ (O-H stretch).
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High-Resolution Mass Spectrometry (HRMS) :
Industrial-Scale Considerations
Cost-Effective Protecting Groups
Replacing TBDMS with acetyl protection reduces costs but requires acidic deprotection (e.g., HCl/MeOH), which may degrade acid-sensitive intermediates.
Green Chemistry Approaches
Solvent recycling (DCM, THF) and catalyst recovery (ZnCl₂) improve sustainability. Flow chemistry systems enhance heat transfer during exothermic acylation steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes or other reduced forms.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The compound exerts its effects by interacting with cannabinoid receptors, specifically cannabinoid receptor 1 and cannabinoid receptor 2. These interactions can modulate various physiological processes, including pain perception, mood, and appetite. The hydroxylation of the N-pentyl chain may alter the binding affinity and activity of the compound compared to its parent compound, JWH 398 .
Comparison with Similar Compounds
AM-2202: (1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
- Structural Differences : Lacks the 4-chloro substitution on the naphthalene ring.
- Pharmacology : Demonstrates high CB1 receptor affinity (Ki < 1 nM) but shorter metabolic half-life due to rapid hydroxylation of the pentyl chain .
- Forensic Relevance : Detected in unregulated herbal products in Japan, with metabolites identified via GC-MS .
JWH-398: (4-Chloronaphthalen-1-yl)(1-pentylindol-3-yl)methanone
- Structural Differences : Features a pentyl chain instead of 5-hydroxypentyl.
- Pharmacology : The absence of a hydroxyl group increases lipophilicity, enhancing CB1 binding (Ki = 0.5 nM) but reducing metabolic stability.
- Legal Status : Classified as a Schedule I substance in multiple jurisdictions .
| Property | Target Compound | JWH-398 |
|---|---|---|
| Metabolic Stability | Higher (due to hydroxylation resistance) | Lower (rapid oxidation of pentyl) |
| Forensic Detection | Metabolites include dihydrodiols | Parent compound detectable in urine |
UR-144 and Its Metabolites
- UR-144: (1-Pentylindol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.
- UR-144 N-(5-OH) : Metabolite with a 5-hydroxypentyl chain.
- Key Insight : The hydroxylated metabolite (UR-144 N-(5-OH)) shows reduced potency compared to the parent compound, highlighting the trade-off between metabolic stability and receptor activity .
| Compound | CB1 Ki (nM) | Metabolic Pathway |
|---|---|---|
| UR-144 | 29.3 | ω-hydroxylation, oxidation |
| UR-144 N-(5-OH) | 148 | Glucuronidation |
MAM-2201: (1-(5-Fluoropentyl)indol-3-yl)(4-methylnaphthalen-1-yl)methanone
- Structural Differences : Contains a 4-methylnaphthalene group and fluoropentyl chain.
- Pharmacology : Fluorination enhances metabolic resistance and CB1 affinity (Ki = 0.2 nM). The 4-methyl group sterically hinders enzymatic degradation .
- Forensic Data : Frequently identified in synthetic cannabis products due to prolonged detectability .
| Property | Target Compound | MAM-2201 |
|---|---|---|
| Halogen Substitution | Chlorine (electron-withdrawing) | Fluorine (electron-withdrawing) |
| Metabolic Half-Life | Moderate (hydroxyl group) | Extended (fluoro resistance) |
Structural-Activity Relationships (SAR) and Trends
- Side Chain Length : Optimal activity occurs with 4–6 carbon chains; shorter chains reduce potency .
- Naphthalene Modifications : Chloro or methyl substitutions at the 4-position enhance receptor binding but alter metabolic pathways (e.g., dihydrodiol formation) .
- Hydroxyl vs. Fluorine : Hydroxyl groups improve solubility but accelerate glucuronidation, whereas fluorine extends detection windows .
Research and Forensic Implications
Biological Activity
The compound (4-chloronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone , also known as a synthetic cannabinoid, has garnered attention for its potential biological activities and therapeutic applications. Its structure combines a chloronaphthalene moiety with an indole derivative, which may influence its interaction with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHClNO
- Molecular Weight : 396.9 g/mol
- IUPAC Name : this compound
The compound features a naphthalene ring substituted with a chlorine atom at the 4-position and an indole structure attached to a pentyl chain with a hydroxyl group. The presence of deuterium in some derivatives indicates isotopic labeling, which is useful in pharmacokinetic studies.
Research indicates that compounds with similar structures often exhibit interactions with multiple molecular targets, potentially influencing various biological pathways. The predicted biological activities include:
- Cannabinoid Receptor Modulation : Similar compounds have shown the ability to bind to cannabinoid receptors (CB1 and CB2), which are involved in numerous physiological processes including pain modulation, appetite regulation, and immune response.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
- Antidepressant Activity : Indole derivatives are often linked to antidepressant effects due to their influence on serotonin receptors.
Comparative Biological Activity
To better understand the potential of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(5-Hydroxypentyl)-1H-indole | Indole structure with pentyl chain | Antidepressant |
| 4-Chloroindole | Chlorine-substituted indole | Anticancer |
| 2-Methylindole | Methylated indole derivative | Neuroprotective |
This table illustrates how variations in structure can lead to diverse biological activities.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and pharmacological effects of this compound. For instance:
- Cell Viability Assays : These assays demonstrated that the compound maintains high cell viability (>90%) across various cell lines, indicating low toxicity.
- Receptor Binding Studies : Binding affinity studies revealed significant interactions with cannabinoid receptors, suggesting potential therapeutic applications in pain relief and anti-inflammatory treatments.
Case Studies
Several case studies highlight the therapeutic potential of synthetic cannabinoids similar to this compound:
- Case Study 1 : A study investigating the effects of synthetic cannabinoids on anxiety-related behaviors in animal models found that compounds similar to this one significantly reduced anxiety levels.
- Case Study 2 : Another study focused on the anti-inflammatory properties of synthetic cannabinoids, demonstrating their efficacy in reducing inflammation markers in various disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
